Home > Products > Screening Compounds P125827 > (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone
(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone - 1170635-77-4

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone

Catalog Number: EVT-2615584
CAS Number: 1170635-77-4
Molecular Formula: C17H17F2N3O2
Molecular Weight: 333.339
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Heterocyclic Piperidine-Oxadiazole Hybrids

Structural Significance of 1,3,4-Oxadiazole and Piperidine Motifs in Medicinal Chemistry

The 1,3,4-oxadiazole heterocycle represents a privileged scaffold in contemporary drug discovery due to its exceptional metabolic stability, hydrogen-bonding capacity, and π-electron deficient character. This five-membered aromatic ring containing two nitrogen and one oxygen atom serves as a bioisostere for ester and carboxylate functionalities, conferring improved pharmacokinetic properties to pharmaceutical agents. Compounds bearing the 1,3,4-oxadiazole nucleus demonstrate diverse pharmacological activities, including anticancer, antibacterial, and antiparasitic effects. Notably, 1,3,4-oxadiazole-containing hybrids exhibit nanomolar-range activity against various cancer cell lines by targeting essential biological pathways such as kinase inhibition and microtubule disruption [2]. The 5-substituted derivatives, particularly those with cyclopropyl groups, enhance steric and electronic properties that influence target binding affinity and cellular penetration [1].

The piperidine moiety, a six-membered nitrogen-containing saturated heterocycle, contributes essential conformational flexibility and basicity to drug molecules. Its chair-boat conformational transitions enable optimal positioning for receptor binding, while the tertiary nitrogen facilitates salt formation and hydrogen-bonding interactions. Piperidine-containing fragments frequently appear in central nervous system agents but also demonstrate significant utility in anticancer compounds where they serve as spacer units connecting pharmacophoric elements. The 4-substituted piperidine derivatives offer vectorial control for three-dimensional molecular design, particularly when incorporated as fragments within complex hybrid architectures [1] [5].

The strategic combination of 1,3,4-oxadiazole and piperidine creates synergistic hybrid structures with enhanced biological potential. These hybrids leverage the metabolic resilience of oxadiazoles with the spatial adaptability of piperidines, enabling improved target engagement. Molecular hybrids containing both motifs demonstrate enhanced permeability across biological membranes and reduced susceptibility to enzymatic degradation compared to their non-hybrid counterparts. The chemical hybridization approach represents a rational design strategy to overcome limitations of conventional anticancer agents, including drug resistance and offtarget toxicity [2].

Table 1: Key Heterocyclic Motifs in Medicinal Chemistry

HeterocycleKey Pharmaceutical PropertiesRole in Hybrid DesignRepresentative Bioactivities
1,3,4-OxadiazoleHigh metabolic stability, hydrogen-bonding capability, planar structureBioisostere for labile groups, enhances target affinityKinase inhibition, tubulin binding, DNA intercalation
PiperidineConformational flexibility, basic nitrogen (pKa ~11), sp³-rich characterSpatial vector control, improves solubility and membrane permeabilityReceptor modulation, enzyme inhibition
Hybrid SystemCombines stability and flexibility, balanced log POvercomes drug resistance, improves pharmacokinetic profileEnhanced anticancer and antimicrobial activities

Role of Fluorinated Aromatic Systems in Bioactive Molecule Design

Fluorinated aromatic systems constitute a critical design element in modern medicinal chemistry, with approximately 30% of pharmaceutical compounds containing fluorine atoms. The introduction of fluorine, particularly in ortho and meta positions of phenyl rings, profoundly influences molecular properties through steric, electronic, and hydrophobic effects. The 2,4-difluorophenyl moiety specifically demonstrates optimal bioactivity profiles due to its moderate lipophilicity (π-system: log P ~2.1), enhanced membrane permeability, and metabolic resistance toward oxidative degradation. These properties arise from fluorine's strong electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and low polarizability [6].

The strategic placement of fluorine atoms influences biological activity through multiple mechanisms: induction of dipole moments that strengthen protein-ligand binding, modulation of pKa values affecting ionization states, and enhancement of bioavailability through improved passive diffusion. In kinase inhibitors and anticancer agents, fluorinated aromatic rings frequently participate in edge-to-face interactions with protein aromatic residues and occupy hydrophobic pockets inaccessible to non-fluorinated analogs. Case studies of FDA-approved drugs such as quizartinib (Vanflyta®), which contains a fluorinated phenyl group, demonstrate improved target specificity (FLT3 inhibition) and cellular potency attributed to fluorine substitution patterns [6].

The 2,4-difluorobenzoyl group specifically serves as an optimal pharmacophore due to its balanced electronic distribution and three-dimensional topography. The asymmetric fluorine placement creates a permanent molecular dipole (approximately 2.3 D) while maintaining sufficient hydrophobicity for membrane traversal. This moiety demonstrates superior metabolic stability compared to mono- or trifluorinated analogs, particularly against cytochrome P450-mediated deactivation pathways. When incorporated as an acyl component in amide-based drug candidates, the 2,4-difluorophenyl system enhances binding affinity to biological targets through complementary electrostatic interactions [6] [9].

Research Gaps and Objectives for the Target Compound

Despite extensive pharmacological investigations of oxadiazole-piperidine hybrids, the specific compound (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone remains unexplored in the scientific literature. Existing research has primarily examined analogs with methylthiazole systems rather than fluorinated aryl ketones, creating significant knowledge gaps regarding structure-activity relationships for this chemical series [1]. The introduction of the 2,4-difluorophenyl carbonyl unit represents an innovative structural modification that may confer enhanced target selectivity and pharmacological properties.

This comprehensive study addresses the following research objectives: (1) Establish optimized synthetic routes for constructing the target hybrid molecule with emphasis on yield and purity; (2) Characterize the compound using advanced spectroscopic and analytical techniques to confirm structural integrity; (3) Perform computational modeling to predict physicochemical properties and binding interactions with biological targets; (4) Elucidate structure-property relationships through comparative analysis of molecular descriptors. Through these investigations, we aim to establish a foundation for future pharmacological evaluation of this structurally unique heterocyclic hybrid.

Properties

CAS Number

1170635-77-4

Product Name

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2,4-difluorophenyl)methanone

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2,4-difluorophenyl)methanone

Molecular Formula

C17H17F2N3O2

Molecular Weight

333.339

InChI

InChI=1S/C17H17F2N3O2/c18-12-3-4-13(14(19)9-12)17(23)22-7-5-11(6-8-22)16-21-20-15(24-16)10-1-2-10/h3-4,9-11H,1-2,5-8H2

InChI Key

BLNPYCBQNWYIAP-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.